An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromoquinolin-3-ol
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromoquinolin-3-ol
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromoquinolin-3-ol (CAS No: 32435-61-3), a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a proposed synthetic pathway based on established chemical principles, provides in-depth experimental protocols for its preparation and purification, and outlines the standard analytical techniques for its structural elucidation and characterization. All quantitative data is summarized for clarity, and key workflows are visualized to facilitate understanding and reproducibility in a research and development setting.
Chemical Identity and Physical Properties
4-Bromoquinolin-3-ol is a quinoline derivative featuring a hydroxyl group at the C3 position and a bromine atom at the C4 position.[1] This substitution pattern imparts a unique electronic distribution and reactivity profile.[1] The compound is a solid under standard conditions and should be stored at 2-8°C under an inert atmosphere to ensure stability.[1]
| Parameter | Value | Reference |
| IUPAC Name | 4-bromoquinolin-3-ol | [1] |
| CAS Number | 32435-61-3 | [1][2] |
| Molecular Formula | C₉H₆BrNO | [1][3] |
| Molecular Weight | 224.05 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 181-183 °C | [2] |
| Boiling Point | 327.9±22.0 °C (Predicted) | [2] |
| Density | 1.705±0.06 g/cm³ (Predicted) | [2] |
| pKa | 5.74±0.50 (Predicted) | [2] |
Proposed Synthetic Pathway
While a direct, peer-reviewed synthesis for 4-Bromoquinolin-3-ol is not extensively documented, a reliable pathway can be proposed based on the bromination of a suitable precursor. The most logical approach involves the direct electrophilic bromination of quinolin-3-ol. This method is analogous to the bromination of other activated quinoline systems, such as 8-hydroxyquinoline.[4][5] The starting material, quinolin-3-ol, can be prepared from isatin via the Pfitzinger reaction or related methods.[6]
Caption: Proposed synthesis of 4-Bromoquinolin-3-ol via bromination.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis and purification of analogous bromo-hydroxyquinoline compounds.[1][5]
Synthesis of 4-Bromoquinolin-3-ol from Quinolin-3-ol
This procedure details the bromination of quinolin-3-ol using N-Bromosuccinimide (NBS) as the brominating agent.
Materials:
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Quinolin-3-ol
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N-Bromosuccinimide (NBS)
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Anhydrous N,N-Dimethylformamide (DMF)
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Deionized Water
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve quinolin-3-ol (1 equivalent) in anhydrous DMF.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by pouring the mixture into a beaker of ice water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Caption: Experimental workflow for the synthesis of 4-Bromoquinolin-3-ol.
Purification
The crude product can be purified using either recrystallization or column chromatography.[1]
Protocol 1: Recrystallization
-
Dissolve the crude solid in a minimum amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum.
Protocol 2: Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Load the crude product (adsorbed onto a small amount of silica gel) onto the column.
-
Elute the column with a gradient solvent system, such as dichloromethane/methanol or ethyl acetate/hexane.[1][7]
-
Collect fractions and combine those containing the pure product, as determined by TLC analysis.
-
Remove the solvent under reduced pressure to yield the purified 4-Bromoquinolin-3-ol.
Structural Characterization
The identity and purity of the synthesized 4-Bromoquinolin-3-ol must be confirmed using a combination of spectroscopic techniques.[1]
| Technique | Expected Observations |
| ¹H NMR | Signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the quinoline core. A broad singlet for the hydroxyl proton. |
| ¹³C NMR | Nine distinct signals corresponding to the carbon atoms of the quinoline ring system. |
| Mass Spec (MS) | A molecular ion peak cluster (M⁺ and M+2⁺) of nearly equal intensity, characteristic of a monobrominated compound.[8] For C₉H₆BrNO, this would appear at m/z ≈ 223 and 225. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (broad, ~3200-3500 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), and C=C/C=N stretches of the quinoline ring (~1500-1650 cm⁻¹).[1] |
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data (FID) using appropriate software to perform Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (δ 0.00 ppm).
General Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic inlet (GC-MS or LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[1]
General Protocol for IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption frequencies corresponding to the functional groups present in the molecule.
Caption: Workflow for the spectroscopic characterization of the product.
References
- 1. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]
- 2. 4-Bromo-3-hydroxyquinoline | 32435-61-3 [m.chemicalbook.com]
- 3. PubChemLite - 4-bromoquinolin-3-ol (C9H6BrNO) [pubchemlite.lcsb.uni.lu]
- 4. acgpubs.org [acgpubs.org]
- 5. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
